Product packaging for 3-Phenyl-2H-chromene(Cat. No.:CAS No. 6054-00-8)

3-Phenyl-2H-chromene

Cat. No.: B1212533
CAS No.: 6054-00-8
M. Wt: 208.25 g/mol
InChI Key: CNNBJLXLTIKXGJ-UHFFFAOYSA-N
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Description

3-Phenyl-2H-chromene is a privileged chemical scaffold in medicinal chemistry, serving as a core structure for developing novel therapeutic agents. This compound is part of the benzopyran family, an important class of oxygen-containing heterocycles frequently found in bioactive natural products and synthetic molecules . Researchers value this scaffold for its versatile applications across multiple disease domains. In neurodegenerative disease research, particularly for Alzheimer's, derivatives of this compound have demonstrated significant potential by acting on multiple pathological pathways. These compounds show inhibitor activity against the fibrosis and oligomerization of amyloid-beta (Aβ), a key protein implicated in disease progression . Furthermore, they exhibit antioxidant and anti-inflammatory actions, which are crucial for protecting nerve cells and improving cognitive function in preclinical models . In oncology, the 2H-chromene core is recognized for its antitumor properties. Chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including interaction with tubulin at colchicine binding sites, which obstructs tubulin polymerization and leads to cell-cycle arrest . This scaffold is also utilized in the development of hybrid molecules, such as those linked with chalcone moieties, which have shown promising cytotoxic effects against various cancer cell lines . In infectious disease research, structurally related chromene derivatives display potent antibacterial activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . The 3-nitro-2H-chromene pharmacophore, in particular, has emerged as valuable due to its potential inhibitory activity against thioredoxin reductase (TrxR), a promising antibacterial drug target . Additionally, novel derivatives have been synthesized and evaluated as radiation countermeasures, showing ability to accelerate recovery of peripheral blood cells in irradiated models and alleviate damage to organs like the small intestine and spleen . This product is intended for research and further chemical development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this versatile scaffold to design and synthesize new compounds for probing biological mechanisms and developing potential treatments for a range of serious conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B1212533 3-Phenyl-2H-chromene CAS No. 6054-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6054-00-8

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-phenyl-2H-chromene

InChI

InChI=1S/C15H12O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-10H,11H2

InChI Key

CNNBJLXLTIKXGJ-UHFFFAOYSA-N

SMILES

C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3

Other CAS No.

6054-00-8

Synonyms

3(2H)-isoflavene

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 2h Chromene and Its Derivatives

Enantioselective and Diastereoselective Synthesis of 3-Phenyl-2H-chromene Derivatives

The development of catalytic asymmetric methods has been crucial for accessing enantiomerically pure or enriched this compound derivatives, which are often required for biological applications. Organocatalysis, particularly using chiral amines, has emerged as a powerful tool in this regard, enabling the construction of chiral centers with high stereocontrol.

One prominent approach involves domino reactions, such as the oxa-Michael/aldol cascade, which can efficiently assemble the chromene core. For instance, the reaction between salicylaldehydes and β-nitrostyrenes or cinnamaldehydes, catalyzed by chiral secondary amine catalysts, has been employed to synthesize 3-nitro-2H-chromenes and related derivatives nih.govchim.it. Early studies utilizing L-pipecolinic acid or other proline-derived catalysts demonstrated moderate to good yields but often suffered from low enantioselectivities (e.g., 5–17% ee) nih.govchim.it. However, significant progress has been made with the development of more sophisticated chiral catalysts. For example, a pyrrolidine-thioimidazole catalyst has been reported to achieve enantioselectivities of up to 91% ee in the synthesis of 3-nitro-2H-chromenes chim.it. More recently, a trans-4-hydroxy-L-prolinamide catalyst, in conjunction with 4-nitrophenol (B140041) as a co-catalyst, has proven effective, affording products in high yields (up to 99%) and excellent enantioselectivities (up to 90% ee) chim.itjst.go.jp.

Diastereoselective synthesis has also been achieved through various routes. The conjugate addition of nucleophiles, such as enols or enamines, to activated 3-nitro-2H-chromenes, often catalyzed by proline derivatives, can yield substituted chromanes with high diastereoselectivity researchgate.net. Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides and nitro-substituted chromenes have been shown to proceed stereoselectively, leading to fused pyrrolidine (B122466) systems with controlled relative stereochemistry researchgate.netbohrium.com. Chiral squaramide catalysts have also been successfully applied in Michael addition reactions to 3-nitro-2H-chromenes, providing chiral heterocyclic systems with high yields, enantioselectivities (up to 96%), and diastereoselectivities (up to 99:1) researchgate.net.

The following table summarizes some key enantioselective and diastereoselective synthetic methodologies for this compound derivatives:

Method / CatalystSubstrate(s)ConditionsYieldee / drCitation
Organocatalytic domino oxa-Michael/aldolSalicylaldehyde (B1680747) + β-nitrostyreneL-pipecolinic acid, Toluene, 80 °C, 24 hHigh5–17% ee nih.gov
Organocatalytic iminium activationSalicylaldehydes + β-nitrostyrenesPyrrolidine-thioimidazole catalyst, Room temperatureReasonableUp to 91% ee chim.it
One-pot enantioselective synthesisSalicylaldehydes + β-nitrostyrenestrans-4-hydroxy-L-prolinamide + 4-nitrophenolUp to 99%Up to 90% ee chim.itjst.go.jp
Conjugate addition to 3-nitro-2H-chromenes3-nitro-2H-chromenes + aldehydes/ketonesProline + NaOAc catalystGoodExcellent dr researchgate.net
Chiral squaramide-catalyzed Michael additionPyrazolin-5-ones + 3-nitro-2H-chromenesChiral squaramide (0.2 mol%), VariousUp to 98%Up to 96% ee researchgate.net
Organocatalytic domino oxa-Michael/aldol condensationSalicylaldehyde + α,β-unsaturated aldehydesOrganocatalyst 288, Toluene, 0 °C or -78 °CMod-HighUp to 88% ee uva.nl
Brønsted acid-catalyzed oxo-cyclizationPropargyl alcohols + azlactones1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BiNPO4H)N.S.≥19:1 dr researchgate.net

Regioselective Functionalization of the this compound Nucleus

Achieving regioselective functionalization of the this compound core is essential for tailoring the properties of these molecules. Various strategies, including electrophilic aromatic substitution (EAS), C-H activation, and metal-catalyzed cross-coupling reactions, have been developed to introduce substituents at specific positions on both the chromene ring and the pendant phenyl group.

Electrophilic aromatic substitution reactions can be employed to functionalize the aromatic portion of the chromene system, often with predictable regioselectivity depending on the activating or deactivating nature of existing substituents frontiersin.org. For example, condensation reactions involving salicylaldehydes and activated alkenes under Baylis–Hillman conditions can lead to regioselective cyclization, forming chromene derivatives researchgate.net. Palladium-catalyzed cross-coupling reactions have also been utilized to construct substituted chromene scaffolds frontiersin.org.

C-H activation strategies, often mediated by transition metals like Rh, Pd, Ni, or Au, offer direct routes to functionalize specific C-H bonds, thereby controlling regioselectivity scispace.comacs.orgacs.orgacs.org. For instance, gold(III) catalysis has been used for the C-C bond formation between arenes and alkynes/alkenes via direct metalation of electron-rich aromatic rings acs.org. Directed metalation strategies, employing directing groups (DGs), are particularly effective in controlling the site of functionalization scispace.comacs.orgacs.org. For example, the synthesis of 3-aryl anthranils can be achieved with high regioselectivity using an electrophilic aromatic substitution strategy with triflic anhydride (B1165640) as an activator rsc.org. Furthermore, regioselective C3-H arylation of indoles with 2H-chromenes catalyzed by In(III) has been reported, yielding C3-substituted indoles with high efficiency researchgate.net.

Chemical Reactivity and Transformation Pathways of 3 Phenyl 2h Chromene Derivatives

Nucleophilic Addition Reactions to the 2H-Chromene System

The electron-deficient nature of the C=C double bond in certain 3-substituted-2H-chromenes, particularly those bearing electron-withdrawing groups like a nitro group at the 3-position, makes the C4 position susceptible to nucleophilic attack. This reactivity is central to the Michael addition or conjugate addition reactions.

The reaction of 3-nitro-2-phenyl-2H-chromenes with various nucleophiles serves as a key transformation pathway. For instance, the addition of azomethine ylides can proceed through a reversible Michael addition followed by a Mannich reaction sequence. mdpi.comnih.gov This process is highly dependent on the substituents on the chromene ring. While 2-phenyl and 2-trifluoromethyl substituted 3-nitro-2H-chromenes typically lead to cycloadducts, derivatives with a 2-trichloromethyl group often stop at the Michael addition step, yielding stable adducts. mdpi.comnih.gov

Furthermore, stabilized carbanions and other nucleophiles can be employed. An extended study on the conjugate addition of enamines, such as 1-morpholinocyclopentene, to 3-nitro-2H-chromenes has been conducted, yielding kinetically favored products in a stereoselective manner. chim.it The use of heterocyclic compounds, like 2-aminopyridine, as Michael donors has also been explored, paving the way for the synthesis of novel chromone-indole scaffolds and other valuable compounds. researchgate.net The reactivity in these conjugate additions is influenced by the electron-donating effect of the pyran oxygen atom, which can sometimes hinder the reaction. researchgate.net

Table 1: Examples of Nucleophilic Addition to 3-Nitro-2-phenyl-2H-chromene Derivatives This table is interactive and can be sorted by clicking on the column headers.

Nucleophile (Michael Donor) Product Type Substituent at C2 Reference
Azomethine Ylides Michael Adducts / Cycloadducts -CCl₃ mdpi.comnih.gov
Azomethine Ylides Cycloadducts (Chromeno[3,4-c]pyrrolidines) -Ph, -CF₃ mdpi.comnih.gov
1-Morpholinocyclopentene (Enamine) Conjugate Adduct -CF₃, -CCl₃ chim.it

Cycloaddition Reactions Involving 3-Phenyl-2H-chromene Moieties (e.g., [3+2] Cycloadditions)

The double bond within the 2H-chromene ring system serves as a competent dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles. This reactivity provides a powerful strategy for constructing fused heterocyclic systems. The [3+2] cycloaddition is a prominent example, extensively studied with 3-nitro-2-phenyl-2H-chromene derivatives.

Azomethine ylides are frequently used 1,3-dipoles in these reactions. researchgate.net The reaction between 3-nitro-2H-chromenes and azomethine ylides, generated in situ from various precursors, leads to the formation of complex chromeno[3,4-c]pyrrolidine scaffolds. mdpi.comnih.gov These reactions can be catalyzed, for instance by silver acetate (B1210297) (AgOAc), and often proceed with high stereoselectivity. mdpi.com The outcome can be a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition/Mannich reaction sequence. mdpi.com

Another example of a [3+2] cycloaddition involves the reaction of 3-nitro-2-phenyl-2H-chromene with sodium azide, which yields a triazole-containing chromene derivative. nih.gov Beyond 1,3-dipolar cycloadditions, photocatalyzed electrocyclization of 3-nitro-2-phenyl-chromenes represents another type of pericyclic reaction in this chemical family. chim.it Additionally, [4+2] cycloadditions of in situ generated o-quinonemethides with alkynes are a primary method for synthesizing the 2H-chromene ring itself. clockss.org

Table 2: [3+2] Cycloaddition Reactions of 3-Nitro-2H-chromene Derivatives This table is interactive and can be sorted by clicking on the column headers.

1,3-Dipole Source Resulting Fused Ring Key Features Reference(s)
Azomethine Ylides (from α-iminoesters) Pyrrolidine (B122466) AgOAc-catalysed; yields chromeno[3,4-c]pyrrolidines. mdpi.comnih.gov
Azomethine Ylides (from isatins and α-amino acids) Spiropyrrolidine Regio- and stereoselective; three-component reaction. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound derivatives target different parts of the molecule, primarily the heterocyclic double bond and any susceptible functional groups attached to the scaffold. researchgate.net

Oxidation: The carbon-carbon double bond in the pyran ring is susceptible to oxidation. Studies on structurally related 3-phenyl-2-propene compounds show that oxidation often leads to products such as benzaldehyde, benzoic acid, and epoxides, indicating cleavage or modification of the double bond. rsc.org For this compound itself, similar oxidative pathways can be expected, potentially yielding epoxides across the C3-C4 bond or leading to ring-opened products under more forceful conditions. The presence of other functional groups can also influence the reaction; for example, derivatives of 3-(2-phenyl-4H-thiochromen-4-ylidene)-3H-chromene-2,4-dione can be oxidized by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even by air. researchgate.net

Reduction: Reduction reactions typically focus on the C3-C4 double bond or on reducible substituents, such as a nitro group. The reduction of the nitro group in 3-nitro-2-phenyl-2H-chromene derivatives has been attempted with various reagents. For instance, BH₃/THF has been used to reduce the nitro group to an amine, although it can be challenging to achieve this transformation while leaving the double bond intact. nih.gov In other related chromene systems, sodium borohydride (B1222165) (NaBH₄) has been effectively used for reduction. researchgate.net The selective reduction of one functional group in the presence of another remains a key synthetic challenge.

Derivatization Strategies for Expanding Chemical Diversity

The this compound skeleton is a versatile platform for derivatization, allowing for the introduction of a wide array of functional groups to modify its chemical and biological properties. Strategies often target the phenyl ring, the chromene benzene (B151609) ring, or substituents at the C3 position.

One effective strategy involves modifying substituents on the chromene core. For example, a 3-formyl substituted chromene can be converted to a dibromo derivative and subsequently to an alkyne. nih.gov Similarly, a 3-cyano group can be hydrolyzed to a carboxylic acid, demonstrating the utility of these groups as synthetic handles. researchgate.net

Another powerful approach is the functionalization of the benzene ring of the chromene moiety. The position at C6 is particularly suitable for derivatization. nih.gov For instance, a 6-iodo derivative can serve as a precursor in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to install a variety of 6-alkynyl analogues. nih.gov This method allows for the attachment of extended chains and various functional groups without losing the core properties of the molecule. nih.gov These 3-substituted-2-phenyl-2H-chromene derivatives can be further elaborated to attach moieties like biotin (B1667282) or to synthesize triazoles, which are useful for applications in chemical biology. nih.gov

Table 3: Selected Derivatization Strategies for 2H-Chromene Derivatives This table is interactive and can be sorted by clicking on the column headers.

Starting Moiety Position Reaction Type Product Moiety Reference
6-Iodo C6 Sonogashira Coupling 6-Alkynyl nih.gov
3-Formyl C3 Wittig-type / Elimination 3-Alkynyl nih.gov
3-Nitro C3 [3+2] Cycloaddition 3-(Triazolyl) nih.gov

Rearrangement Reactions and Isomerization Processes in 2H-Chromene Systems

Rearrangement and isomerization reactions provide pathways to structurally diverse isomers from a common 2H-chromene precursor. These transformations can be triggered by thermal, acidic, basic, or photochemical conditions.

While specific, named rearrangement reactions like the Baeyer-Villiger or Dakin oxidation are general organic transformations, their principles can apply to suitably functionalized chromene derivatives. wiley-vch.de For instance, a ketone-substituted chromene could potentially undergo a Baeyer-Villiger rearrangement to form a lactone.

More directly related to the 2H-chromene system, isomerization processes have been observed during synthesis. In one instance, the reaction of a salicylaldehyde (B1680747) with trimethylsilylethynylbenzene under acidic conditions yielded an isomerized 2H-chromene product, suggesting a rearrangement occurred following the initial cycloaddition. clockss.org

Furthermore, studies on related systems, such as 3-carbamoyl-2-iminochromenes, have revealed complex rearrangements when treated with nucleophiles. mdpi.com These transformations can involve ring-opening and ring-closing sequences, leading to completely different heterocyclic cores. The Payne rearrangement, involving the interconversion of epoxy alcohols under basic conditions, provides a mechanistic parallel for potential intramolecular rearrangements in functionalized chromenes. libretexts.org These examples highlight the potential for the 2H-chromene framework to undergo significant structural reorganization under various reaction conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenyl 2h Chromene Analogs

Positional and Substituent Effects on Chemical Reactivity and Stability

The chemical behavior of the 3-phenyl-2H-chromene scaffold is highly sensitive to the electronic and steric nature of its substituents, as well as their placement on the chromene and phenyl rings. These modifications can influence the electron density distribution, stability of intermediates, and stereochemical outcome of reactions.

The introduction of an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the 2-position of 3-nitro-2H-chromene significantly activates the C3=C4 double bond. nih.govmdpi.com This enhanced electrophilicity facilitates reactions with nucleophiles and ambiphiles, and notably increases the stereoselectivity of these transformations. nih.govmdpi.com For instance, in reactions with stabilized azomethine ylides, 2-phenyl-3-nitro-2H-chromenes typically yield a mixture of endo and endo' diastereomers. nih.govmdpi.comresearchgate.net In contrast, the corresponding 2-trifluoromethyl analogs produce only the endo isomer under the same conditions, demonstrating a powerful substituent effect on reaction stereochemistry. nih.govmdpi.comresearchgate.net

Substituents on the benzopyran ring also modulate reactivity. The 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been identified as a versatile site for derivatization without significant loss of affinity for certain biological targets. nih.gov For example, a 6-bromo analog was found to have potency similar to the unsubstituted (6-H) compound, indicating that this position can tolerate substitution. nih.gov However, the nature of the substituent at the 3-position can be critical. In a series of P2Y₆ receptor antagonists, replacement of the 3-nitro group with a carboxylic acid or ester group resulted in a complete loss of affinity, highlighting the essential role of the nitro group in the molecular recognition of that specific target. nih.gov

The donor-acceptor properties of substituents in the chromene ring and in the aryl fragment of reacting partners have been observed to have no significant effect on the total yields or diastereoselectivity in certain cycloaddition reactions, suggesting that steric factors, such as the difference between a phenyl and a trifluoromethyl group at C-2, can be more influential in directing the reaction pathway. nih.gov

Correlating Structural Features with Biological Activity Profiles

The biological activity of this compound analogs is intricately linked to their substitution patterns. Systematic modifications have allowed for the development of structure-activity relationships (SAR) for various therapeutic targets, including anticancer, antimicrobial, and receptor antagonist activities.

Antitrypanosomal Activity: In a series of 3-nitro-2-phenyl-2H-chromene analogs tested for activity against Trypanosoma cruzi, specific substitutions were found to either enhance or diminish efficacy. researchgate.net The presence of a methoxy (B1213986) group at the R¹ position (C-6) was generally favorable for activity. Conversely, halogen substitutions at the R⁵ position of the 2-phenyl ring tended to decrease activity. researchgate.net

CompoundR¹ (C-6)R² (C-7)R³ (C-8)R⁴ (2-Phenyl)R⁵ (2-Phenyl)Effect on T. cruzi Growth Inhibition researchgate.net
Analog 1-OCH₃HHHHIncreased activity
Analog 2H-OCH₃HHHDecreased activity
Analog 3HHHH-ClDecreased activity
Analog 4HHHH-BrDecreased activity

P2Y₆ Receptor Antagonism: SAR studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives identified them as P2Y₆ receptor antagonists. nih.gov Derivatization at the 6-position with various alkynyl groups showed that potency is sensitive to the nature of the substituent. Trialkylsilyl-ethynyl derivatives were found to be 3-5 times more potent than the parent compound. nih.gov

CompoundSubstituent at C-6IC₅₀ (µM) nih.gov
Reference Compound (3)-I~3.5
Analog 7-C≡C-Si(CH₃)₃~1.0
Analog 8-C≡C-Si(C₂H₅)₃~1.0
Analog 14-C≡C-CH₂-NHBoc~1.0
Analog 16-C≡C-Ph-p-COOH~1.0

Monoamine Oxidase B (MAO-B) Inhibition: Derivatives of 3-phenylcoumarin (B1362560) (3-phenyl-2H-chromen-2-one) have been identified as potent inhibitors of MAO-B. nih.govresearchgate.net A detailed SAR analysis revealed that substituents on both the coumarin (B35378) nucleus and the 3-phenyl ring are critical for activity. The most potent derivative identified had a methoxy group at the 6-position and a trifluoromethyl group at the 4'-position of the phenyl ring. nih.gov

CompoundSubstituent (Coumarin Ring)Substituent (3-Phenyl Ring)IC₅₀ (nM) for MAO-B nih.gov
16-OCH₃4'-CF₃56
Analog A7-OH4'-N(CH₃)₂>1000
Analog BUnsubstitutedUnsubstituted>1000

Anticancer and Antimicrotubule Activity: In a series of (Z/E)-2-phenyl/H-3-styryl-2H-chromenes, the (Z)-isomer was generally more active. ias.ac.inresearchgate.net The compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene was identified as the most potent cytotoxic agent against HeLa cancer cells, acting as an antimicrotubule agent that arrests cells in the G2/M phase. ias.ac.inresearchgate.net Furthermore, some 4-CF₃-substituted chromano[3,4-c]pyrrolidines, derived from 3-nitro-2H-chromenes, exhibited high cytotoxic activity against HeLa human cervical carcinoma cells. mdpi.com

Stereochemical Influences on Molecular Recognition and Functional Response

The three-dimensional arrangement of atoms in this compound analogs plays a critical role in their interaction with biological macromolecules and their subsequent functional response. Stereoisomers, including enantiomers and diastereomers, can exhibit significantly different biological activities.

The importance of stereochemistry is evident in related chromene-derived scaffolds. For example, the trans-chromeno[3,4-c]pyrrolidine derivative S33138 is a dopamine (B1211576) D₃ receptor antagonist, while its cis-derivative, fiduxosin, acts as an α₁-adrenoceptor antagonist, demonstrating that a change in relative stereochemistry can completely switch the biological target. mdpi.com

In the synthesis of chromeno[3,4-c]pyrrolidines from 3-nitro-2H-chromenes, the substituent at the 2-position dictates the stereochemical outcome. nih.govmdpi.com A 2-phenyl substituent leads to a mixture of diastereomers, whereas a 2-trifluoromethyl substituent directs the reaction to form a single endo diastereomer stereoselectively. nih.govmdpi.com This control over stereochemistry is vital for developing analogs with specific and optimized biological activities.

Geometric isomerism also has a profound impact. Studies on 3-styryl-2H-chromene derivatives as antimicrotubule agents revealed that the geometry of the styryl double bond is crucial for cytotoxicity. ias.ac.inresearchgate.net The (Z)-isomers consistently showed higher activity than their (E)-counterparts, with the lead compound, (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene, being exclusively the Z-isomer. ias.ac.in This indicates that the specific spatial orientation of the styryl phenyl ring relative to the chromene core is a key requirement for binding to tubulin and disrupting microtubule function.

Conformational Analysis and its Impact on Molecular Behavior

Conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of complex chromene derivatives. In novel flavanones incorporating a chromene motif, the value of the coupling constant between protons H-2 and H-3ax indicated a trans-diaxial relationship. mdpi.com This finding established that the proton at C-2 is in an axial position, which consequently places the bulky aryl group attached to C-2 in a more stable equatorial orientation. mdpi.com This preferred conformation minimizes steric hindrance and defines the shape of the molecule presented for interaction with biological targets.

Computational methods, such as molecular docking, provide further insight into the bioactive conformations of these analogs. Docking-based SAR analysis of 3-phenylcoumarin derivatives as MAO-B inhibitors has been used to rationalize the observed activities. nih.govresearchgate.net These studies model the binding of the inhibitors within the active site of the enzyme, revealing the optimal conformation for potent inhibition. The analysis can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and depend on the molecule adopting a specific low-energy conformation. This understanding of the bioactive conformation is crucial for the rational design of new, more potent inhibitors. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the chemical environment of each nucleus.

For 3-Phenyl-2H-chromene , ¹H NMR spectra typically reveal characteristic signals for the aromatic protons of both the phenyl substituent and the chromene ring system. The proton at the C-2 position of the 2H-chromene ring, being adjacent to an oxygen atom and a chiral center (if substituted), often appears as a singlet or a multiplet depending on the specific substitution pattern and solvent. The phenyl group protons are usually observed in the aromatic region, typically between δ 7.0 and 7.5 ppm, with their specific chemical shifts and splitting patterns dependent on their positions relative to the chromene core.

¹³C NMR spectroscopy complements ¹H NMR by providing the number and types of carbon environments. Key signals for this compound would include those for the aromatic carbons, the olefinic carbons within the chromene ring, and the benzylic carbon at the C-2 position. The presence of the phenyl group is confirmed by signals in the aromatic carbon range (δ 120-140 ppm). The C-2 carbon, being an sp³ hybridized carbon adjacent to oxygen, typically resonates in the δ 60-80 ppm range, while the C-3 carbon, part of the double bond, appears in the vinylic region (δ 120-140 ppm) ias.ac.inrsc.orgnih.govnih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusChemical Shift (δ, ppm)Multiplicity/Assignment
¹H~7.0-7.5Aromatic protons (phenyl & chromene)
¹H~5.0-5.2H-2 (chromene ring)
¹³C~120-140Aromatic carbons (phenyl & chromene)
¹³C~120-140C-3 (vinylic)
¹³C~60-80C-2 (benzylic, adjacent to O)

Note: Specific chemical shifts can vary based on solvent, temperature, and minor structural variations.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide complementary information about the functional groups and molecular vibrations present in this compound. These techniques probe the stretching and bending modes of chemical bonds, offering a molecular fingerprint.

In the IR spectrum , characteristic absorption bands would be expected for:

C=C stretching: Typically observed in the 1600-1680 cm⁻¹ region, indicative of the double bond within the chromene ring and the phenyl group.

C-O stretching: The ether linkage in the chromene ring usually gives rise to strong absorption bands in the 1000-1300 cm⁻¹ range.

Aromatic C-H stretching: Peaks above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H stretching: If present due to substitution, these would appear below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) ias.ac.inrsc.orgscirp.orgrsc.org.

Raman spectroscopy is particularly useful for detecting vibrations that are IR-inactive or weakly active, such as symmetric C=C stretching modes. It can provide additional confirmation of the aromatic ring systems and the chromene core ias.ac.in.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound

Functional Group/VibrationWavenumber (cm⁻¹)
Aromatic C-H stretching3030-3100
Aliphatic C-H stretching2850-2960
C=C stretching (aromatic)1580-1620
C=C stretching (chromene)1600-1680
C-O stretching (ether)1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

For this compound (molecular formula C₁₅H₁₂O, molecular weight 208.26 g/mol ), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 208 or 209, respectively nih.govrsc.org. Fragmentation patterns can reveal the presence of the phenyl group and the chromene core. Common fragmentation pathways for 2H-chromene derivatives include:

Loss of the phenyl ring: This could result in fragments related to the chromene core.

Cleavage of the chromene ring: Leading to characteristic fragments. For some 2H-chromenes, a significant fragment at m/z 191, attributed to a carbocation formed by cleavage of the gamma-bond, has been observed researchgate.netnih.govuminho.pt.

Loss of CO or CH₃ groups: Depending on the substitution pattern.

Table 3: Key Mass Spectrometric Data for this compound

Ion Typem/z Value (Calculated)Description/Assignment
Molecular Ion208.0888 (C₁₅H₁₂O)[M]⁺ (EI)
Protonated Ion209.0966 (C₁₅H₁₂O)[M+H]⁺ (ESI)
Fragment Ion~191Fragmentation related to chromene core / phenyl loss researchgate.netnih.govuminho.pt
Fragment Ion~105Phenyl fragment or related
Fragment Ion~77Phenyl fragment

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Table 4: Representative UV-Vis Absorption Data for this compound

Absorption BandWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment (Likely)
Band 1240-270Highπ→π* transition
Band 2280-320Moderate to Highπ→π* transition

Note: Specific values are highly dependent on the solvent and any substituents.

Advanced Chromatographic Techniques in Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound, ensuring its purity and enabling the separation of potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for both preparative purification and quantitative analysis of this compound. Reverse-phase HPLC, typically using C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, is effective for separating compounds based on their polarity. The retention time and peak area provide crucial information about purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It can be used to assess the purity of this compound and identify any volatile impurities or degradation products. The GC separates components based on their boiling points and polarity, while the MS provides mass spectral data for identification nih.govrsc.orgresearchgate.net.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative method for monitoring reaction progress and assessing the purity of isolated compounds. Using appropriate solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures), TLC can quickly indicate the presence of multiple components in a sample, with different Rf values corresponding to different compounds ias.ac.inscirp.orgresearchgate.netmdpi.com.

Mechanistic Investigations of Biological Activities Attributed to 3 Phenyl 2h Chromene Derivatives

Molecular Interaction Mechanisms

The interaction of 3-phenyl-2H-chromene derivatives with biological targets often involves specific biochemical pathways and cellular machinery.

Several studies have highlighted the potential of chromene derivatives, including those with phenyl substitutions, to inhibit key enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition: A series of 3-(E)-styryl-2H-chromene derivatives have been synthesized and evaluated for their inhibitory activity against Monoamine Oxidase (MAO) enzymes. These compounds demonstrated a lack of inhibitory activity towards MAO-A at a concentration of 10 μM. However, several derivatives exhibited strong inhibitory activity against MAO-B. Notably, compound 3, which features a fluorine substitution at the R3 position, displayed the most potent MAO-B inhibition with an IC50 value of 10 nM, making it approximately 22-fold more potent than the positive control, pargyline (B1678468) nih.gov. This suggests that the 3-styryl-2H-chromene scaffold is a promising structural motif for the development of selective MAO-B inhibitors.

Carbonic Anhydrase (CA) Inhibition: Research has indicated that certain 2H-chromene derivatives can selectively inhibit tumor-associated human carbonic anhydrase IX and XII isoforms medscape.comtandfonline.com. While these studies may encompass a broader range of chromene structures, the general activity of the chromene scaffold in inhibiting these isoforms suggests potential for phenyl-substituted derivatives to engage in similar inhibitory mechanisms. Carbonic anhydrases are crucial enzymes involved in various physiological processes, and their inhibition is a target for conditions such as glaucoma, epilepsy, and certain cancers.

Acetylcholinesterase (AChE) Inhibition: While specific studies directly linking this compound derivatives to acetylcholinesterase inhibition were not prominently found in the provided snippets, the broader class of chromene derivatives, along with related heterocyclic compounds, are explored for their potential to modulate neurotransmission. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, by increasing acetylcholine (B1216132) levels in the brain mdpi.com.

The interaction of compounds with DNA and RNA is a critical mechanism for many anticancer and antimicrobial agents. Some chromene-based structures have been investigated for their ability to bind and cleave nucleic acids, often in conjunction with metal ions. For instance, metal complexes derived from chromene-based ligands have shown DNA cleavage activity. Studies on copper(II) complexes with chromene azo ligands demonstrated that these complexes could effectively cleave DNA, suggesting a mechanism involving oxidative pathways, often facilitated by reactive oxygen species generated during redox cycling researchgate.net. While these findings pertain to metal complexes of chromene ligands, they highlight the potential for chromene scaffolds to interact with nucleic acids, a property that could be relevant for certain this compound derivatives, particularly if they are designed to interact with DNA or RNA through intercalation or groove binding.

This compound derivatives can exert their effects by interfering with critical cellular processes, including cell division, signaling pathways, and gene expression.

Antimitotic Activity and Microtubule Disruption: Derivatives such as (Z)-2-phenyl/H-3-styryl-2H-chromenes have been identified as potent antimitotic agents. Specifically, compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) demonstrated significant cytotoxic activity against HeLa cells. Mechanistically, this compound was found to arrest cells at the G2/M phase of the cell cycle, disrupt the microtubule network, and lead to an accumulation of tubulin in the soluble fraction. This disruption of microtubule dynamics is a hallmark of many effective chemotherapeutic agents, as it impairs chromosome segregation during mitosis ias.ac.in.

G2/M Phase Arrest: Beyond microtubule disruption, compounds can induce cell cycle arrest at the G2/M phase through various mechanisms. For example, the Transforming Growth Factor-beta (TGF-β) signaling pathway has been implicated in inducing G2 cell cycle arrest in cancer cells by upregulating CDK inhibitors like p21CIP1 and p27KIP1, which in turn inhibit cell division cycle 2 (CDC2) kinase activity mdpi.com. While direct evidence for this compound derivatives mediating TGF-β-induced G2/M arrest is not detailed in the provided snippets, the general role of chromene scaffolds in modulating cell cycle progression is established. Furthermore, chalcone (B49325) derivatives, which share structural similarities with chromenes, have been shown to induce G2/M phase arrest, often associated with reactive oxygen species (ROS) generation and modulation of key cell cycle regulatory proteins mdpi.com.

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in cellular responses to stress, inflammation, and survival. Some studies suggest that blocking NF-κB signaling can influence cellular senescence and inflammatory responses, and it has been implicated in cell cycle regulation. For instance, NF-κB activation has been linked to G2-M arrest and subsequent cell survival in certain contexts nih.gov. Additionally, cross-talk between TGF-β and NF-κB signaling pathways has been observed, where TGF-β can drive NF-κB activation, contributing to cellular senescence aging-us.com. While direct inhibition of NF-κB by specific this compound derivatives is not explicitly detailed, the modulation of this pathway by related compounds suggests a potential area of investigation for this scaffold.

TGF-β Pathway Interaction: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex regulator of cell growth, differentiation, and apoptosis, with dual roles in cancer progression. In early stages, it can suppress tumor growth by inducing cell cycle arrest, while in advanced stages, it can promote tumorigenesis. TGF-β signaling can induce cell cycle arrest, often by upregulating cell cycle inhibitors like p21 and p27, and downregulating proteins like c-Myc mdpi.comdovepress.com. The interplay between TGF-β and other pathways, such as NF-κB, further complicates its role aging-us.com. While specific interactions of this compound derivatives with the TGF-β pathway require further elucidation, the general involvement of chromene scaffolds in modulating cellular processes makes this pathway a potential target.

The antioxidant properties and ability to modulate redox balance are significant biological activities associated with many natural and synthetic compounds, including chromene derivatives.

Antioxidant Pathways and Free Radical Scavenging: Chromene scaffolds are recognized for their antioxidant potential. Derivatives containing hydroxyl groups and aromatic moieties are known to scavenge free radicals through mechanisms such as sequential proton loss electron transfer (SPLET) mdpi.com. Studies on various chromene derivatives, including 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene derivatives, have demonstrated antioxidant properties using assays like DPPH and ABTS researchgate.net. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can enhance radical scavenging activity by activating the phenyl ring researchgate.net. Furthermore, phenyl-3,4-dihydro-2H-chromene structures are mentioned in the context of antioxidant mechanisms, suggesting that the chromene core, particularly when substituted with phenyl rings, can contribute to redox homeostasis scispace.com. Reactive oxygen species (ROS) generation has also been linked to the antiproliferative effects of some chromene-related compounds, indicating a complex interplay between redox status and cellular activity mdpi.com.

In Vitro Biological Profiling Methodologies

The evaluation of the biological activities of this compound derivatives relies on a suite of established in vitro assays.

Assessing the impact of compounds on cancer cell proliferation and viability is a fundamental step in identifying potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose tandfonline.comacs.org.

MTT Assay: This assay measures the metabolic activity of viable cells, which convert the MTT tetrazolium salt into insoluble formazan (B1609692) crystals. The intensity of the color produced, measured spectrophotometrically, is directly proportional to the number of viable cells. Cells are typically seeded in 96-well plates and treated with varying concentrations of the compound for specific incubation periods (e.g., 24 or 48 hours). The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell growth by 50%, is then determined from dose-response curves tandfonline.comacs.org.

Table 1: Cytotoxicity of this compound Derivatives (MTT Assay)

CompoundCell LineAssay DurationIC50Reference
3i (coumarin-3-carboxamide derivative)MDA-MB-23124 h58.56 µM tandfonline.com
3i (coumarin-3-carboxamide derivative)MDA-MB-23148 h54.19 µM tandfonline.com
(Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g)HeLaNot specified10.62 µM ias.ac.in
Promising compounds (various)TNBC cellsNot specifiedLow µM range nih.gov

Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, reflecting long-term proliferative potential. For example, treatment of MDA-MB-231 cells with compound 3i at its IC50 and IC50/2 concentrations significantly diminished colony formation, indicating potent inhibition of cell proliferation tandfonline.com.

BrdU Incorporation Assay: This method measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle. Assays using BrdU incorporation have been employed to evaluate the capacity of chromene derivatives to inhibit cell proliferation nih.gov.

Table 2: Cellular Pathway Modulation by this compound Derivatives

CompoundCellular Target/PathwayEffectReference
(Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g)Microtubule networkDisruption ias.ac.in
(Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g)Cell CycleG2/M phase arrest ias.ac.in
(Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g)Cyclin B1 expressionIncreased ias.ac.in
Chalcone derivative 1C (related scaffold)ROS generationInduction mdpi.com
Chalcone derivative 1C (related scaffold)Akt, Erk1/2, NF-κB signalingModulation mdpi.com

Antimicrobial Efficacy Assessment Protocols

The evaluation of antimicrobial activity for this compound derivatives typically involves in vitro assays designed to quantify their ability to inhibit the growth of various microorganisms. Two primary methodologies are commonly utilized: the agar (B569324) diffusion method and the determination of Minimum Inhibitory Concentration (MIC).

The agar diffusion method , often referred to as the disk diffusion assay, involves impregnating filter paper disks with a known concentration of the test compound and placing them on agar plates previously inoculated with a specific microbial strain. Following incubation, the presence of antimicrobial activity is indicated by a clear zone of inhibition around the disk, where microbial growth has been suppressed. The diameter of this zone is measured to assess the potency of the compound dlsu.edu.phnih.gov.

The Minimum Inhibitory Concentration (MIC) is a more quantitative measure, representing the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period. This is commonly determined using either the broth dilution method or the agar dilution method dlsu.edu.phnih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netpsu.eduresearchgate.netbenthamdirect.comcore.ac.uk. In the broth dilution method, serial two-fold dilutions of the compound are prepared in a liquid growth medium, inoculated with the microbial strain, and incubated. The MIC is the lowest concentration showing no visible turbidity. For the agar dilution method, graded concentrations of the compound are incorporated directly into the agar medium, which is then inoculated with the test organism core.ac.uk. Standard antibacterial agents such as streptomycin, ciprofloxacin, and kanamycin, and antifungal agents like nystatin, are frequently used as reference controls dlsu.edu.phfrontiersin.orgmdpi.comresearchgate.net.

Research Findings on Antimicrobial Efficacy:

Studies on various this compound derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal pathogens. For instance, specific derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria such as Escherichia coli dlsu.edu.phfrontiersin.orgresearchgate.netnih.gov.

Compound DesignationMicrobial StrainMIC (µg/mL)Reference Drug (MIC)Citation
3aBacillus cereus31Streptomycin (125) dlsu.edu.ph
3cBacillus cereus62Streptomycin (125) dlsu.edu.ph
4cBacillus cereus62Streptomycin (125) dlsu.edu.ph
4dBacillus cereus31Streptomycin (125) dlsu.edu.ph
69Staphylococcus aureus9.3N/A frontiersin.org
70Staphylococcus aureus9.3N/A frontiersin.org
20eEscherichia coli16Kanamycin (N/A) researchgate.net
20eStaphylococcus aureus32Kanamycin (N/A) researchgate.net
21fEscherichia coli6.25Kanamycin (N/A) researchgate.net
21hEscherichia coli6.25Kanamycin (N/A) researchgate.net
13eStaphylococcus aureus0.007-3.9N/A nih.gov
5sStaphylococcus aureus4N/A nih.gov
5sStaphylococcus epidermidis1-4N/A nih.gov

Note: "N/A" indicates that the reference drug's MIC was not explicitly stated for that specific comparison in the cited source, or the compound was tested without a direct comparison in that instance.

Antiviral Activity Evaluation Methodologies

Assessing the antiviral activity of this compound derivatives involves evaluating their capacity to inhibit viral replication or infectivity in cell-based assays. Common methodologies focus on determining the concentration required to achieve a specific effect, such as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50).

Cell-based assays are the cornerstone for antiviral evaluation. These typically involve infecting susceptible cell lines with a target virus and then treating the infected cells with varying concentrations of the test compounds. The antiviral effect is quantified by measuring parameters such as viral yield, viral RNA/DNA levels, or the presence of viral proteins.

The 50% inhibitory concentration (IC50) is a widely used metric, representing the concentration of a compound that inhibits a specific biological or viral function by 50%. For antiviral studies, this often refers to the concentration that reduces viral replication by 50% compared to an untreated control. Similarly, the 50% effective concentration (EC50) quantifies the concentration of a compound required to achieve a specified effect, such as inhibiting viral infectivity or replication by 50%.

To assess the therapeutic potential and selectivity of antiviral compounds, cytotoxicity assays are performed concurrently. These assays determine the concentration of the compound that causes toxicity to the host cells, typically measured by the 50% cytotoxic concentration (CC50) or 50% growth inhibition (GI50). The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a greater margin of safety, suggesting that the compound is more effective against the virus than against host cells nih.gov.

Research Findings on Antiviral Activity:

Theoretical and Computational Chemistry Approaches to 3 Phenyl 2h Chromene Systems

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. uit.no By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 3-phenyl-2H-chromene systems, DFT calculations are routinely used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.govrsc.org

Beyond geometry, DFT is instrumental in elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. These frontier orbitals also govern the charge transfer interactions within the molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted 3-Phenyl-thiophene System Note: This table presents typical data obtained from DFT calculations on a related heterocyclic system to illustrate the type of information generated.

ParameterCalculation LevelValueReference
Optimized GeometryB3LYP/6-311++G(d,p)Non-planar nih.gov
Dihedral Angle (Phenyl-Thiophene)B3LYP/6-311++G(d,p)35.73° nih.gov
HOMO EnergyB3LYP/6-311++G(d,p)-6.50 eV nih.gov
LUMO EnergyB3LYP/6-311++G(d,p)-2.50 eV nih.gov
HOMO-LUMO GapB3LYP/6-311++G(d,p)4.00 eV nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Spectroscopic Predictions

To understand the behavior of molecules upon interaction with light, such as in absorption and fluorescence, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that provides a robust framework for this purpose. researchgate.net It is widely used to calculate vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. nih.gov

For systems like this compound, TDDFT can predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of electronic transitions. nih.gov The choice of the exchange-correlation functional is critical in TDDFT, with hybrid functionals like B3LYP, CAM-B3LYP, and ωB97X-D often employed to achieve good agreement with experimental spectra. nih.gov These calculations help assign specific absorption bands to electronic transitions, such as π → π* transitions localized on the chromene core or the phenyl ring, or intramolecular charge-transfer (ICT) transitions. nih.gov Furthermore, TDDFT can be used to optimize the geometries of excited states, providing insights into the structural changes a molecule undergoes after absorbing a photon. researchgate.net This is crucial for understanding fluorescence and other photophysical processes.

Table 2: Typical TDDFT-Predicted Spectroscopic Data Note: This table illustrates the kind of data generated by TDDFT calculations for simulating UV-Vis spectra.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.543500.45HOMO → LUMO (π → π)
S₀ → S₂4.133000.12HOMO-1 → LUMO (π → π)
S₀ → S₃4.772600.28HOMO → LUMO+1 (π → π*)

Molecular Electron Density Theory (MEDT) in Elucidating Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions. rsc.org Unlike frontier molecular orbital (FMO) theory, which focuses on orbital interactions, MEDT analyzes the changes in electron density along the reaction pathway to understand reactivity. This approach is particularly useful for elucidating the mechanisms of cycloaddition reactions, which are relevant to the synthesis and reactivity of chromene derivatives.

In the context of reactions involving chromene-like structures, MEDT can be used to investigate whether a reaction proceeds through a concerted or a stepwise mechanism. rsc.orgmdpi.com By analyzing the topology of the Electron Localization Function (ELF), MEDT provides a detailed picture of bond formation and breaking. researchgate.net For cycloaddition reactions, this analysis can determine the synchronicity of the formation of new covalent bonds. rsc.org Key reactivity indices derived from conceptual DFT, such as the global electrophilicity index, are used within MEDT to classify reactions and predict their feasibility based on the electronic character of the reactants. mdpi.com For example, this approach can predict the stereoselectivity (e.g., endo vs. exo) of a reaction by comparing the activation energies of the different possible pathways. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Many chromene derivatives exhibit significant biological activity, which stems from their ability to bind to specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a target protein to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition. researchgate.net

Docking simulations place the ligand into the active site of the protein and score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. nih.govjyu.fi For instance, docking studies on substituted 3-phenyl-4H-chromen-4-ones have identified critical interactions with the active site of Interleukin-13. researchgate.net

To refine the static picture provided by docking and to account for the flexibility of both the ligand and the protein, Molecular Dynamics (MD) simulations are often employed. nih.gov MD simulations model the atomic motions of the system over time, providing a more realistic view of the binding process and the stability of the complex. nih.gov These simulations can help confirm the binding mode predicted by docking and provide insights into the conformational changes that occur upon ligand binding.

Table 3: Example of Molecular Docking Results for Chromene Derivatives against a Protein Target

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
3-benzoyl-2-(furan-2-yl)-4H-chromen-4-oneInterleukin-131IJZ-11.03Not Specified researchgate.net
6-chloro-3-(3-hydroxyphenyl)-coumarinCYP2A13(Model)Not Specified (High Affinity)Not Specified nih.gov
Chromene-triazole hybrid 8jEGFR1M17Not Specified (Excellent)Not Specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are essential tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for guiding the optimization of lead candidates. researchgate.net

To build a QSAR model, a set of compounds with known activities is used as a training set. mdpi.com Various molecular descriptors, which are numerical representations of chemical information (e.g., physicochemical properties, topological indices, or 3D fields), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity. mdpi.com

For chromene derivatives, 3D-QSAR methods like Molecular Field Analysis (MFA) have been used. nih.gov In 3D-QSAR, the steric and electrostatic fields around the aligned molecules are sampled on a 3D grid. The resulting field values are used as descriptors to build the model. The graphical output of a 3D-QSAR model highlights the regions in space where bulky groups, electronegative groups, or electropositive groups are favored or disfavored for activity, providing intuitive guidance for drug design. nih.gov For example, a QSAR study on chromone (B188151) derivatives identified that dihydroxy substitution on one ring and the presence of a benzoyl group at position 3 were important features for high antioxidant activity. nih.gov

Applications in Materials Science and Photophysics Research

Investigation of Photochromic Properties of 2H-Chromene Derivatives

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property of many 2H-chromene derivatives. The fundamental mechanism involves the cleavage of the spiro C-O bond within the pyran ring upon exposure to UV light, leading to a ring-opened, colored merocyanine-like structure. The system can then revert to its original colorless, closed-ring form either thermally or by irradiation with visible light.

Derivatives of 2H-chromene, particularly those fused with benzo[h] or benzo[f] rings (naphthopyrans), have been extensively studied for their excellent photochromic responses, good colorability, and rapid bleaching kinetics. The substitution pattern on the chromene core, including the presence of a phenyl group at various positions, significantly influences these properties. For instance, phenyl/arylethynylation at the 6- and 7-positions of 2,2-diphenylbenzopyran has been shown to stabilize the photogenerated colored intermediates, making the photochromic effect readily observable at room temperature. rsc.org

The unique optical switching capabilities of these materials make them suitable for applications such as:

Ophthalmic lenses: Automatically darkening in sunlight.

Smart windows: Controlling the transmission of light and heat.

Optical data storage: Writing and erasing information using light.

Molecular switches: Controlling chemical and physical processes at the molecular level.

Research in this area focuses on synthesizing new derivatives to fine-tune the photochromic performance, including the color of the open form, the fade rate (bleaching kinetics), and fatigue resistance over many switching cycles.

Optoelectronic Material Development and Characterization

The conjugated π-system inherent in the 3-Phenyl-2H-chromene structure and its derivatives makes them attractive candidates for use in optoelectronic devices. These materials can exhibit strong fluorescence and have tunable electronic properties, which are essential for applications like Organic Light Emitting Diodes (OLEDs), fluorescent probes, and sensors.

For example, derivatives such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones have been synthesized and shown to be highly fluorescent materials. nih.gov The pyrenyl derivative of this family, in particular, exhibited a high fluorescence quantum yield (ΦF = 0.87) in solution, while the phenyl derivative showed intense fluorescence even in the solid state (Φsolid = 0.15). nih.gov Such high solid-state emission is a crucial property for the development of efficient OLEDs.

The development of luminescent dyes based on the chromene scaffold is an active area of research. By chemically modifying the core structure, scientists can tune the emission color, quantum yield, and other photophysical properties to meet the specific requirements of a device. Quantum chemical studies, including Density Functional Theory (DFT), are often employed to understand the relationship between the molecular structure and the electronic properties, guiding the design of new materials with enhanced performance for optoelectronic and photovoltaic applications.

Studies on Charge Transport Properties for Semiconducting Applications

The potential for this compound derivatives to act as organic semiconductors stems from their extended π-conjugated systems, which can facilitate the movement of charge carriers (electrons or holes). While research into the specific semiconducting properties of this compound is emerging, the broader class of chromene-containing molecules is being investigated for its charge transport capabilities.

The performance of an organic semiconductor is heavily dependent on its molecular structure, which influences its ability to self-assemble into ordered structures in the solid state, as well as its fundamental electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The difference between these levels constitutes the material's electronic band gap.

Theoretical studies using DFT have been used to predict these properties for various chromene derivatives. For instance, calculations on coumarin-based pyrano-chromene derivatives have determined their band gaps, with one derivative showing a band gap of 5.168 eV. Such computational analyses help in screening potential candidates for semiconductor applications by predicting their global reactivity parameters, such as chemical hardness and softness, which are related to the band gap.

The linkage of a phenyl ring to the chromene core creates a π-bridge that can facilitate intramolecular charge transfer, a crucial process for the functioning of many organic electronic devices. This property, combined with the potential for high charge carrier mobility in well-ordered crystalline films, positions these materials as interesting targets for future research in organic field-effect transistors (OFETs) and other semiconductor-based technologies.

Role As Precursors and Intermediates in Advanced Chemical Synthesis

Synthesis of Fused Heterocyclic Ring Systems using 3-Phenyl-2H-chromenes

3-Phenyl-2H-chromene derivatives serve as excellent starting materials for the construction of various fused heterocyclic ring systems. The inherent unsaturation and the presence of reactive functional groups within these chromene structures facilitate cyclization and annulation reactions.

One prominent pathway involves the use of 3-nitro-2-phenyl-2H-chromenes . These compounds readily undergo Michael addition/Mannich reaction sequences with stabilized azomethine ylides. For instance, the silver(I) acetate (B1210297) (AgOAc)-catalyzed reaction between 3-nitro-2-phenyl-2H-chromenes and azomethine ylides derived from α-iminoesters leads to the formation of chromeno[3,4-c]pyrrolidines mdpi.comresearchgate.net. These reactions typically proceed in good to excellent yields (85–93%) under mild conditions, such as using 10 mol% AgOAc in dichloromethane (B109758) at room temperature for approximately 5 hours mdpi.comresearchgate.net. Furthermore, these nitrochromenes can react with N,N′-cyclic azomethine imines to furnish chromeno[4′,3′:4,5]imidazo[1,2-a]pyridines , and can also be utilized in the synthesis of chromeno[3,4-b]pyrroles bohrium.com.

Another significant class of fused systems is derived from 2-imino-N-phenyl-2H-chromene-3-carboxamide . This versatile precursor can be transformed into a wide array of fused heterocycles through reactions with various reagents. These include the synthesis of chromeno[2,3-d]pyrimidin-4-ones , pyrazoles , tetrazoles , isoxazoles , and pyridines scirp.orgscirp.orgresearchgate.net. For example, reactions of the 2-hydrazinyl derivative of this chromene scaffold with appropriate reagents can yield substituted pyrazoles with yields reported as high as 50% scirp.orgscirp.orgresearchgate.net.

Other methods for constructing fused chromene systems utilize different precursors or reaction strategies. For instance, domino Michael addition reactions catalyzed by Lewis bases can lead to (dihydro)thieno[2,3-c]chromenes researchgate.net, while the reaction of heterocyclic phenols with propargylic alcohols under acidic conditions, followed by thermal Claisen rearrangement, yields furo-fused 2H-chromenes cdnsciencepub.com.

Table 1: Representative Syntheses of Fused Heterocyclic Systems from this compound Derivatives

Reaction TypeStarting Material/Key IntermediateReagents/CatalystFused Product ClassTypical Yield (%)Reference Snippet
Michael Addition/Mannich Reaction Sequence3-Nitro-2-phenyl-2H-chromenesAgOAc (10 mol%), Et3N, DCMChromeno[3,4-c]pyrrolidines85–93 mdpi.comresearchgate.net
Reaction with cyclic azomethine imines3-Nitro-2-phenyl-2H-chromenesNot specifiedChromeno[4′,3′:4,5]imidazo[1,2-a]pyridinesNot specified bohrium.com
Reactions with various reagents2-Imino-N-phenyl-2H-chromene-3-carboxamideVarious reagentsPyrazoles, Tetrazoles, Isoxazoles, Pyridines, Chromeno[2,3-d]pyrimidin-4-onesVaries scirp.orgscirp.orgresearchgate.net
Three-component condensationIsatin (B1672199), Malononitrile (B47326)/Cyanoacetic ester, NaphtholL-proline, Acetonitrile (B52724), RefluxSpiro-oxindoles with fused chromenesHigh/Excellent ias.ac.inresearchgate.net
Domino Michael AdditionNot specified (chromene derivatives)Lewis base catalyst(Dihydro)thieno[2,3-c]chromenesNot specified researchgate.net
Cyclization of phenols and propargylic alcohols (thermal Claisen rearrangement)Heterocyclic phenols, Propargylic alcoholsAcidic conditionsFuro-fused 2H-chromenesNot specified cdnsciencepub.com

Preparation of Hybrid Molecular Architectures Incorporating the 2H-Chromene Unit

The 2H-chromene unit, particularly when substituted with a phenyl group, is frequently incorporated into larger, more complex molecular architectures to create hybrid compounds with tailored properties. This strategy leverages the chromene core's inherent biological activity and its potential for π-π stacking and hydrogen bonding interactions.

One notable example is the synthesis of quinazolinone-chromene hybrids , where a 2-oxo-2H-chromene-3-carboxamide moiety is attached to a quinazolinone core via a phenyl linker vulcanchem.com. Such hybrid structures are designed to interact with biological targets, such as enzyme active sites, benefiting from the distinct characteristics of both heterocyclic systems.

Another approach involves creating chromene-retinoid hybrids through reactions like the Wittig-Horner-Emmons and Suzuki-Miyaura cross-coupling reactions, often employing palladium catalysis frontiersin.org. These hybrids combine the structural features of retinoids with the chromene scaffold, potentially leading to compounds with enhanced or novel biological activities.

Furthermore, chromene-sulfonamide hybrids have been synthesized by attaching sulfonamide moieties to the 4H-chromene-3-carboxylate framework nih.gov. These molecules are designed with specific pharmacophoric requirements, aiming to inhibit enzymes like human carbonic anhydrase II (hCAII), with the chromene unit acting as a linker that influences solubility and hydrophobic interactions within the enzyme's active site nih.gov.

Building Blocks for Combinatorial Chemistry and Chemical Library Generation

The accessibility and diverse reactivity of this compound derivatives make them ideal building blocks for combinatorial chemistry and the generation of extensive chemical libraries. These libraries are vital for high-throughput screening in drug discovery and for exploring structure-activity relationships (SAR).

Diversity-Oriented Synthesis (DOS) strategies often employ chromene derivatives. For instance, metal-free domino reactions involving ketones and phenols can yield a variety of chromenes, including 2H-chromenes, 4H-chromenes, and spiro-chromene derivatives, offering access to diverse structural scaffolds acs.org. These reactions are typically performed under mild conditions, often in a one-pot fashion, enhancing efficiency and reducing waste.

Multi-component reactions are particularly well-suited for library synthesis. A notable example is the combinatorial synthesis of spiro-oxindoles with fused chromenes , achieved through a one-pot, three-component condensation of isatin derivatives, malononitrile or cyanoacetic ester, and naphthols, catalyzed by L-proline ias.ac.inresearchgate.net. These reactions, often conducted in solvents like acetonitrile under reflux, provide fused chromene systems in high to excellent yields, generating libraries with significant structural diversity.

Other approaches include four-component catalyst-free reactions in water , which have been utilized for the combinatorial library synthesis of 2-amino-4-(pyrazolyl)-4H-chromene-3-carbonitrile derivatives uobaghdad.edu.iq. The development of such green and efficient methodologies is crucial for generating large numbers of compounds for biological evaluation.

Table 2: Applications of this compound Derivatives in Combinatorial Chemistry and Library Generation

Library Type/StrategyKey Reaction StrategyBuilding Blocks UsedTarget Application/SignificanceTypical Yield (%)Reference Snippet
Combinatorial library synthesisFour-component catalyst-free reaction4-hydroxycumarine, activated acetylenic compounds, N-nucleophilesSubstituted chromenes, potential drug applicationsNot specified nih.gov
Combinatorial synthesis of spiro-oxindoles with chromenesOne-pot three-component condensationIsatin derivatives, Malononitrile/Cyanoacetic ester, NaphtholSpiro-oxindoles with fused chromenes, diverse structuresHigh/Excellent ias.ac.inresearchgate.net
Diversity-Oriented Synthesis (DOS)Metal-free domino reactionsKetones, PhenolsDiverse chromenes (2H, 4H, spiro, benzocyclopentanes)Good acs.org
Synthesis of novel 2-amino-4-(pyrazolyl)-4H-chromene-3-carbonitrilesFour-component catalyst-free reaction in waterNot specifiedCombinatorial library synthesisNot specified uobaghdad.edu.iq

This compound and its derivatives are indispensable synthons in modern organic chemistry. Their ability to participate in a wide range of reactions, leading to complex fused heterocyclic systems and hybrid molecular architectures, underscores their importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Furthermore, their utility in combinatorial synthesis facilitates the rapid generation of diverse compound libraries, accelerating the discovery of new bioactive molecules. Continued exploration of their reactivity promises to unlock even more sophisticated synthetic pathways and applications.

Q & A

Basic: What are the common synthetic routes for 3-Phenyl-2H-chromene derivatives?

Answer:
The synthesis typically involves condensation, cyclization, or substitution reactions. For example:

  • Step 1: React 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C to introduce amino groups .
  • Step 2: Use Mannich reactions with formaldehyde and amines to functionalize the chromene core, as seen in 3-((phenyl)(ethylamino)methyl)-4-hydroxy derivatives .
  • Step 3: Employ phosphoryl oxychloride for cyclization, e.g., forming 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones .
    Key considerations: Optimize solvent (e.g., ethanol, DMF), catalyst (e.g., triethylamine), and temperature to minimize side products .

Basic: Which spectroscopic techniques are essential for characterizing this compound compounds?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for lactones) .
  • ¹H/¹³C-NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and substituent environments (e.g., methyl groups at δ 2.0–2.5 ppm) .
  • UV/Vis: Analyze π→π* transitions (λmax ~300–350 nm) for chromophore stability .
    Validation: Cross-check spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can X-ray crystallography and SHELX software elucidate the molecular structure of this compound derivatives?

Answer:

  • Step 1: Collect high-resolution diffraction data (e.g., using synchrotron sources) to resolve bond lengths and angles .
  • Step 2: Refine structures with SHELXL , adjusting parameters like thermal displacement (Uiso) and occupancy for disordered groups .
  • Step 3: Validate using R-factors (<5% for high-quality data) and check for hydrogen-bonding patterns (e.g., C–H···O interactions) .
    Note: Use SHELXPRO for macromolecular interfaces if studying protein-chromene interactions .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in chromene reactivity studies?

Answer:

  • Approach 1: Re-examine solvent effects in simulations; polar solvents (e.g., DMSO) may stabilize charges not modeled in gas-phase calculations .
  • Approach 2: Verify experimental conditions (e.g., pH, temperature) that alter tautomeric equilibria or reaction pathways .
  • Approach 3: Compare with literature analogs (e.g., 4H-chromene derivatives) to identify substituent-dependent trends .

Advanced: How to design experiments to explore hydrogen bonding's role in chromene crystal packing?

Answer:

  • Method: Grow single crystals in varying solvents (e.g., ethanol vs. acetone) to modulate H-bond networks .
  • Analysis: Use graph-set notation (e.g., R₂²(8) motifs) to categorize H-bond patterns and correlate with melting points/solubility .
  • Tools: Pair crystallography (SHELX) with Hirshfeld surface analysis to quantify intermolecular interactions .

Basic: What are the best practices for ensuring reproducibility in synthesizing chromene derivatives?

Answer:

  • Documentation: Record exact molar ratios (e.g., 1:1.1 for limiting reagents) and reaction times .
  • Purification: Use column chromatography (hexane/ethyl acetate gradients) followed by recrystallization .
  • Validation: Confirm yields and purity via HPLC or melting point analysis .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity in chromene derivatives?

Answer:

  • Step 1: Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C-3) .
  • Step 2: Test in vitro bioactivity (e.g., antibacterial assays against Gram-positive bacteria) and correlate with Hammett σ values .
  • Step 3: Perform molecular docking to identify key binding interactions (e.g., π-stacking with enzyme active sites) .

Basic: What ethical considerations are crucial when publishing chromene research?

Answer:

  • Data Integrity: Disclose all synthetic attempts, including failed reactions, to avoid publication bias .
  • Safety: Adhere to institutional guidelines for handling hazardous reagents (e.g., phosphoryl oxychloride) .
  • Graphics: Avoid overcrowding figures with structures; use 2–3 representative compounds in TOC graphics .

Advanced: How to optimize reaction conditions using design of experiments (DoE) for chromene synthesis?

Answer:

  • Variables: Test temperature (80–150°C), catalyst loading (5–20 mol%), and solvent polarity (ethanol vs. DMF) .
  • Analysis: Apply response surface methodology (RSM) to identify optimal yield vs. time/cost trade-offs .
  • Validation: Repeat center-point conditions to assess reproducibility .

Basic: How to validate purity of synthesized this compound compounds?

Answer:

  • Chromatography: Use TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • Melting Point: Compare with literature values (e.g., 210–215°C for 3-nitro derivatives) .

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